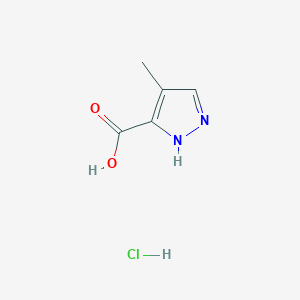![molecular formula C14H14N6O2 B2637523 Ethyl 4-[(3-methyltriazolo[4,5-d]pyrimidin-7-yl)amino]benzoate CAS No. 899953-94-7](/img/structure/B2637523.png)
Ethyl 4-[(3-methyltriazolo[4,5-d]pyrimidin-7-yl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(3-methyltriazolo[4,5-d]pyrimidin-7-yl)amino]benzoate is a chemical compound that has been widely studied in the scientific community due to its potential applications in various fields. Also known as ETPB, it is a synthetic molecule that has been found to have significant biological activity.
Scientific Research Applications
- Researchers have synthesized a series of novel triazolo [4,3-a]pyrazine derivatives, including this compound, and evaluated their antibacterial properties .
Antibacterial Activity
Drug Discovery
Mechanism of Action
Target of Action
Ethyl 4-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)benzoate is a novel triazole-pyrimidine hybrid compound that has been studied for its neuroprotective and anti-neuroinflammatory properties . The primary targets of this compound are human microglia and neuronal cells .
Mode of Action
The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that ethyl 4-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)benzoate exerts its neuroprotective effects by modulating these cellular processes.
Biochemical Pathways
The biochemical pathways affected by ethyl 4-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)benzoate involve the ER stress pathway, apoptosis, and the NF-kB inflammatory pathway . By inhibiting these pathways, the compound can potentially prevent or slow the progression of neurodegenerative diseases.
Result of Action
The molecular and cellular effects of ethyl 4-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)benzoate’s action include significant anti-neuroinflammatory properties and promising neuroprotective activity . These effects are achieved through the inhibition of NO and TNF-α production, reduced expression of the ER chaperone BIP, and the apoptosis marker cleaved caspase-3 .
properties
IUPAC Name |
ethyl 4-[(3-methyltriazolo[4,5-d]pyrimidin-7-yl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-3-22-14(21)9-4-6-10(7-5-9)17-12-11-13(16-8-15-12)20(2)19-18-11/h4-8H,3H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYLWYDHXILWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C3C(=NC=N2)N(N=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-{[(3-chloro-4-methylphenyl)amino]methyl}phenol](/img/structure/B2637444.png)





![1-[(4-Hydroxybutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2637453.png)
![2-[1-(2-Cyclopropylacetyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2637454.png)




